![molecular formula C10H12N4 B13436063 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13436063.png)
1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can be achieved through various synthetic routes. One common method involves the use of hydrazine monohydrate and (ethoxymethylene)malonic acid derivatives, followed by microwave irradiation and subsequent addition of aldehydes, trifluoroacetic acid (TFA), and isocyanides . This method allows for the rapid construction of the imidazo[1,2-b]pyrazole scaffold with high yields.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo regioselective magnesiations and zincations using TMP-bases (2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives with altered properties.
Fragmentation: The pyrazole ring can undergo fragmentation, giving access to push-pull dyes with a proaromatic core.
Common reagents used in these reactions include metal amides, electrophiles, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can be compared with other similar compounds, such as:
1H-imidazo[1,2-b]pyrazole-7-carbonitrile: Lacks the isobutyl group, which may affect its bioactivity and solubility.
1H-imidazo[1,2-b]pyrazole derivatives: These compounds have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its solubility and bioactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H12N4 |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)imidazo[1,2-b]pyrazole-7-carbonitrile |
InChI |
InChI=1S/C10H12N4/c1-8(2)7-13-3-4-14-10(13)9(5-11)6-12-14/h3-4,6,8H,7H2,1-2H3 |
Clave InChI |
UZWQIIHXCQDHQV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=CN2C1=C(C=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


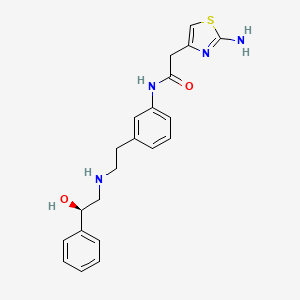
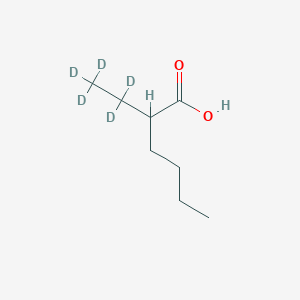
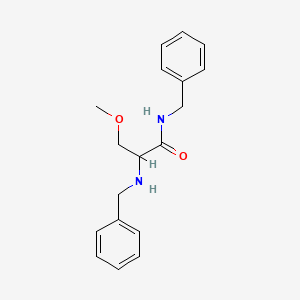

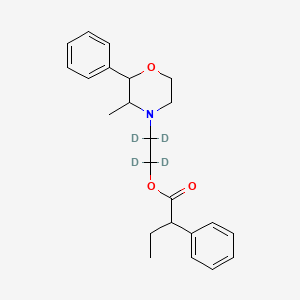
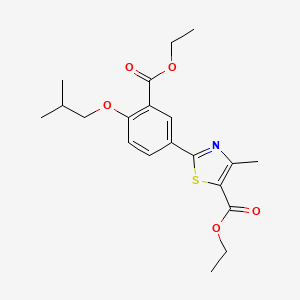

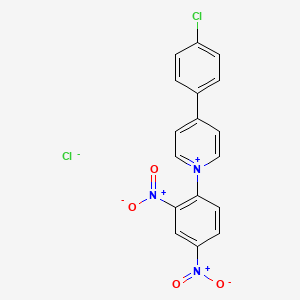
![2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid](/img/structure/B13436028.png)

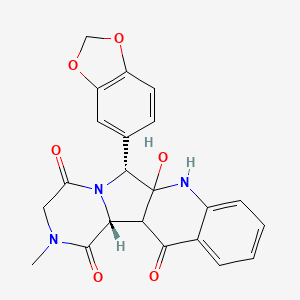
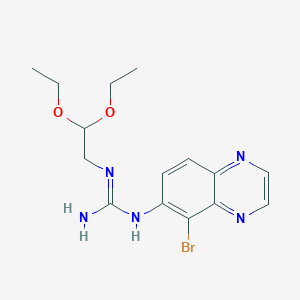
![(1S,2S,3S,4R,8S,9S,12S)-13-(dideuteriomethylidene)-12-hydroxy-4,8-dimethyltetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B13436067.png)
![1-(2,3-Dihydro[2,4'-bibenzo[b]thiophen]-4-yl)-piperazine](/img/structure/B13436068.png)
